molecular formula C20H30O B600745 (+)-Totarol CAS No. 411239-21-9

(+)-Totarol

Cat. No.: B600745
CAS No.: 411239-21-9
M. Wt: 286.45
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Totarol is a natural phenolic diterpenoid first isolated from the Podocarpus totara tree and known for its potent bioactivity . This compound is of significant interest in scientific research for its broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria including Staphylococcus aureus (with MICs ranging from 0.78 to 4 µg/ml) and methicillin-resistant strains (MRSA) . Its primary mechanism of action is attributed to the disruption of bacterial cell membrane integrity and permeability, leading to the leakage of cellular materials and eventual cell death . Additional proposed mechanisms include the inhibition of the FtsZ protein, crucial for bacterial cell division, and efflux pump inhibition, which can counteract antibiotic resistance . Beyond its antibacterial applications, research into this compound spans multiple fields. It exhibits promising anti-inflammatory activity by modulating the secretion of pro- and anti-inflammatory cytokines . Studies also indicate potential anticancer properties, with totarol-derived compounds showing antiproliferative effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers . Other research applications include its use in dental implant coatings to prevent bacterial biofilm formation, in nanoparticle drug delivery systems to treat microbial biofilms, and as a natural preservative in food models to inhibit pathogen growth . For research purposes, Totarol is soluble in ethanol or oil and typically requires heating to approximately 60-62°C for dissolution . The recommended application level for in vitro studies is often around 0.1% to 0.2% . This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVDANDJSTYELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859428
Record name 14-(Propan-2-yl)podocarpa-8,11,13-trien-13-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90859428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411239-21-9, 511-15-9
Record name 4b,5,6,7,8,8a,9,10-Octahydro-4b,8,8-trimethyl-1-(1-methylethyl)-2-phenanthrenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Totarol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299936
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Occurrence, Isolation, and Extraction Methodologies for Research Applications

Natural Sources and Phytogeographical Distribution

Primary Botanical Sources

(+)-Totarol is a naturally occurring diterpenoid first isolated from the heartwood of Podocarpus totara, a coniferous tree endemic to New Zealand. wikipedia.org This species remains the most abundant source of the compound. wikipedia.org While its presence is rare outside of the Podocarpus genus and the Cupressoideae subfamily, this compound has been identified in a variety of other plant species. wikipedia.org

The compound is found in several species within the Podocarpaceae and Cupressaceae families. wikipedia.org Notable sources include various Podocarpus, Dacrycarpus, Cupressus, and Juniperus species. google.comgoogle.com Geographically, gymnosperms containing this compound are distributed globally, with concentrations in North America, the southern regions of South America, East Asia, and East Africa. wikipedia.org

Beyond these families, researchers have isolated this compound from other botanicals. It has been identified in the leaves of Algerian-grown Myrtus communis and the endemic Mexican plant Buddleja perfoliata. wikipedia.org Studies have also confirmed its presence in Rosmarinus officinalis (rosemary) and Thuja orientalis. wikipedia.orgtotarol.com Gas chromatography-mass spectrometry (GC-MS) analysis has detected totarol (B1681349) as a constituent in gin, likely originating from the use of juniper berries. acs.org

Table 1: Primary Botanical Sources of this compound

FamilyGenusSpeciesCommon Name
PodocarpaceaePodocarpusPodocarpus totaraTōtara
PodocarpaceaePodocarpusPodocarpus halliiHall's Tōtara
PodocarpaceaeDacrycarpusspp.
CupressaceaeCupressusspp.Cypress
CupressaceaeJuniperusspp.Juniper
CupressaceaeThujaThuja orientalisOriental Thuja
LamiaceaeRosmarinusRosmarinus officinalisRosemary
MyrtaceaeMyrtusMyrtus communisMyrtle
ScrophulariaceaeBuddlejaBuddleja perfoliata

Distribution within Plant Tissues and Anatomical Structures

The concentration and distribution of this compound vary significantly within the plant. The primary repository of this compound in Podocarpus totara is the heartwood, which exhibits remarkable resistance to decay, a characteristic attributed to the presence of this compound. wikipedia.orgtotarol.com This makes the heartwood the preferred plant material for extraction. google.com The compound can be extracted from dead wood, which eliminates the need to harvest living trees. wikipedia.org

Beyond the heartwood, this compound can also be found in other plant tissues, including the bark, roots, and leaves of containing species. google.com Interestingly, the compound is not exclusively confined to the plant kingdom; it has been identified on the posterior tibia of Frieseomelitta silvestrii languida, a species of stingless bee from Brazil that uses plant resins to construct protective barriers for its nest. wikipedia.org

Advanced Laboratory-Scale Isolation and Purification Techniques

Supercritical Fluid Extraction (SFE) Methodologies

Supercritical fluid extraction (SFE) is a modern, green technology increasingly used for the isolation of this compound. wikipedia.orgtotarol.com This method employs a fluid at conditions above its critical temperature and pressure, where it possesses properties of both a liquid and a gas. ajgreenchem.comiemjournal.com.my Supercritical carbon dioxide (SC-CO₂) is the most commonly used solvent due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxic nature, and ease of removal from the final extract. ajgreenchem.comiemjournal.com.my

The SFE process for this compound involves passing SC-CO₂ through powdered or chipped wood from sources like Podocarpus totara. wikipedia.orgtotarol.com By manipulating the temperature and pressure, the solvating power of the SC-CO₂ can be fine-tuned to selectively extract the desired compound. totarol.com This technique is advantageous as it avoids the use of organic solvents like ethanol, yielding a pure, organic extract with no solvent residue. google.comtotarol.com The process is efficient and can be performed at low temperatures, which prevents the degradation of heat-sensitive compounds. iemjournal.com.my

Research has shown that extraction conditions can be optimized to alter the yield and concentration of this compound. For instance, using supercritical CO₂ at 300 bar and 313 K (40°C) on Tōtara wood yielded an extract containing 43% this compound by mass. google.com A subsequent re-extraction of this product with SC-CO₂ at lower pressures (85-90 bar) increased the purity to over 70%. google.com

Table 2: Supercritical Fluid Extraction (SFE) Parameters for this compound

ParameterValue/RangePurposeReference
SolventSupercritical Carbon Dioxide (SC-CO₂)Extraction wikipedia.orggoogle.comtotarol.com
Temperature> 31.1 °CMaintain supercritical state google.comajgreenchem.com
Pressure> 75 barMaintain supercritical state google.com
Initial Extraction300 bar, 313 K (40°C)To obtain a totarol-containing extract (~43% purity) google.com
Re-extraction/Purification80 - 150 bar, 313 K (40°C)To increase extract purity (up to 71%) google.com

Chromatographic Separations

Following initial extraction, chromatographic techniques are essential for the purification and analysis of this compound. Column chromatography is a frequently employed method for purifying the raw product. google.com In one documented synthesis, the crude product was purified via column chromatography using a pentane/EtOAc (20:1) solvent system, followed by recrystallization. google.com

High-Performance Liquid Chromatography (HPLC) is a principal technique for the isolation and purification of natural products, including this compound. springernature.comspringernature.com Preparative HPLC, particularly in reversed-phase mode, is robust and widely used for obtaining pure compounds. springernature.com The utility of HPLC has been demonstrated in the scale-up isolation of totarol from Thuja plicata. springernature.comspringernature.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a standard analytical method for identifying and quantifying this compound in complex mixtures. google.comresearchgate.net GC-MS analysis has been used to identify this compound as a major compound (3.30%) in the methanolic extract of Myrtus communis and to detect its presence in gin. acs.orgresearchgate.net

Optimization of Extraction Yields for Research Purposes

The efficiency of this compound extraction is a critical factor for research applications, as it determines the quantity and purity of the compound available for study. Optimization strategies focus on manipulating various parameters of the extraction process to maximize the recovery of this compound from plant materials, primarily the heartwood of trees from the Podocarpaceae family, such as Podocarpus totara. google.comtotarol.com The choice of extraction method and the fine-tuning of its operational conditions are paramount to achieving high yields. researchgate.netcustomprocessingservices.com

Several factors inherently influence the yield of an extraction process, including the specific plant part used, its geographical origin, harvest time, and pre-processing techniques. researchgate.netcustomprocessingservices.com For this compound, which is highly resistant to degradation, source materials can even include dead wood, stumps, and used building timbers. google.com

Supercritical Fluid Extraction (SFE) with CO₂

Supercritical fluid extraction, particularly using carbon dioxide (CO₂), has emerged as a highly effective and environmentally friendly method for obtaining this compound. totarol.comruraldelivery.net.nz This technique utilizes CO₂ in a near-critical or supercritical state, where it exhibits properties of both a liquid and a gas, allowing it to dissolve and extract compounds efficiently. totarol.com A significant advantage of SFE with CO₂ is that it yields an extract free from organic solvent residues, which is crucial for many research applications. google.comtotarol.com The CO₂ can also be recycled, adding to the method's sustainability. ruraldelivery.net.nz

Optimization of SFE for this compound yield involves adjusting several key parameters:

Pressure and Temperature: The solvent power of supercritical CO₂ is highly dependent on its density, which is controlled by pressure and temperature. totarol.com Research has shown that different combinations of pressure and temperature can be used to selectively extract components. For instance, extraction at high pressure (e.g., 300 bar) and a temperature of 313 K (40°C) can produce a high yield of a totarol-containing extract. google.com Interestingly, using liquid CO₂ can result in an extract with a higher proportion of totarol (around 55% by mass), whereas supercritical CO₂ may yield more total extract but with a lower totarol concentration (around 40% by mass). google.com

Re-extraction: A multi-step extraction process can be employed to enhance the purity of the final product. An extract initially obtained at high pressure can be re-extracted at lower pressures (e.g., 80-150 bar) to yield a fraction with a significantly higher concentration of this compound. google.com

Particle Size: The physical preparation of the raw material is crucial. Grinding the wood to increase the surface-area-to-volume ratio enhances the efficiency of the extraction. google.com A particle size of between 0.05 and 1 mm is considered ideal for maximizing contact between the plant material and the supercritical fluid. google.com

Conventional and Modern Solvent Extraction Techniques

While SFE is a preferred method, traditional solvent extraction techniques are also utilized. The choice of solvent is critical, as this compound is known to be soluble in common organic solvents like hexane, acetone (B3395972), ethanol, and methanol. google.comresearchgate.net The polarity of the solvent directly influences the extraction efficiency and the profile of co-extracted compounds. researchgate.netresearchgate.net For example, chloroform (B151607) is noted for its ability to extract terpenoids, while acetone can dissolve a wide range of both hydrophilic and lipophilic components. researchgate.net

Modern variations of solvent extraction, such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), offer advantages in terms of reduced extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction. researchgate.netnih.gov Studies on other plant materials have shown that MAE and UAE can surpass conventional techniques in yield and efficiency. nih.gov For instance, ultrasound treatment has been shown to improve the properties of whey protein-totarol nanoparticles. totarol.com The optimization of these methods involves adjusting parameters like solvent type, extraction time, temperature, and for UAE, frequency and power. researchgate.netresearchgate.net

The following table summarizes key findings from research focused on optimizing this compound extraction.

Biosynthesis and Metabolic Pathways of + Totarol

Enzymatic Pathways and Putative Biosynthetic Precursors

The biosynthesis of (+)-totarol, like other diterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). jmb.or.krlibretexts.orgsemanticscholar.org These precursors are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. jmb.or.krsemanticscholar.org For the formation of diterpenoids, including totarol (B1681349), the MEP pathway is the principal source of IPP and DMAPP. jmb.or.krsemanticscholar.org

The assembly of the C20 backbone of diterpenes is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), which condenses one molecule of DMAPP with three molecules of IPP to form geranylgeranyl pyrophosphate (GGPP). semanticscholar.org GGPP is the common precursor for a vast array of diterpenoids. jmb.or.krsemanticscholar.org The cyclization of GGPP is a critical step that dictates the foundational structure of the resulting diterpene. In many Lamiaceae species, the biosynthesis of labdane-related diterpenes involves the cyclization of GGPP to copalyl diphosphate (B83284) (CPP), a reaction catalyzed by copalyl diphosphate synthase (CPPS), a class II diterpene synthase. mdpi.com

While the specific enzymatic steps leading directly to the totarane skeleton are not as extensively characterized as those for other diterpenes, it is hypothesized that a series of cyclizations and rearrangements of a GGPP-derived carbocation intermediate are involved. The initial hypothesis for totarol's biosynthesis suggested that it and the "normal" diterpene ferruginol (B158077), also found in Podocarpaceae, were derived from a common precursor that would undergo dehydration and a subsequent isopropyl group migration to yield totarol and ferruginol. wikipedia.org

Table 1: Key Precursors and Enzymes in Diterpenoid Biosynthesis

Precursor/EnzymeAbbreviationRole in Biosynthesis
Isopentenyl PyrophosphateIPPC5 building block for terpenoids. jmb.or.krlibretexts.orgsemanticscholar.org
Dimethylallyl PyrophosphateDMAPPIsomer of IPP, also a C5 building block. jmb.or.krlibretexts.orgsemanticscholar.org
Geranylgeranyl PyrophosphateGGPPC20 precursor for all diterpenoids, formed from IPP and DMAPP. jmb.or.krsemanticscholar.org
Geranylgeranyl Pyrophosphate SynthaseGGPPSEnzyme that catalyzes the formation of GGPP. semanticscholar.org
Copalyl Diphosphate SynthaseCPPSA class II diterpene synthase that cyclizes GGPP to CPP. mdpi.com

Stereochemical Aspects of Biosynthesis and Deviation from Isoprene (B109036) Rule

A defining characteristic of this compound is its carbon skeleton, which does not adhere to the isoprene rule. wikipedia.orgpublish.csiro.aubhu.ac.injncollegeonline.co.in The isoprene rule, a foundational concept in terpene chemistry, posits that terpenoid structures are composed of isoprene (C5) units linked in a "head-to-tail" fashion. bhu.ac.injncollegeonline.co.in In this compound, the isopropyl group is located at the C-14 position, which is an unconventional placement that cannot be explained by the simple head-to-tail linkage of isoprene units. wikipedia.orgpublish.csiro.au This deviation suggests a more complex biosynthetic mechanism involving rearrangements.

The "biogenetic isoprene rule" provides a framework for understanding such deviations by proposing that terpenoid structures are derived from their aliphatic precursors through specific, plausible biochemical reactions, including carbocation-mediated cyclizations and Wagner-Meerwein rearrangements. hebmu.edu.cn The stereochemistry of the final product is determined by the stereospecificity of the enzymes involved in these cyclization and rearrangement steps. hebmu.edu.cn

The biosynthesis of many terpenes involves the formation of specific stereoisomers, and this compound is no exception. The "trans" relationship of the hydroaromatic rings in totarol is a key stereochemical feature. rsc.org The enantioselective synthesis of this compound has been achieved, confirming its absolute configuration. researchgate.netoup.com These synthetic routes often mimic the proposed biosynthetic cyclizations, providing further insight into the stereochemical control of the natural process.

The formation of the totarane skeleton likely involves a carbocationic intermediate that undergoes a series of 1,2-hydride and methyl shifts, ultimately leading to the observed structure. The stereochemical outcome of these rearrangements is dictated by the three-dimensional conformation of the substrate within the enzyme's active site.

Genetic Determinants and Metabolic Engineering Approaches for Enhanced Production (Hypothetical Research Area)

While the complete genetic blueprint for this compound biosynthesis is yet to be fully elucidated, research into the genomics and transcriptomics of terpenoid-producing plants offers a roadmap for identifying the key genes involved. researchgate.netnih.gov The genes encoding the enzymes of the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and GGPPS, are fundamental to the production of all diterpenoids. semanticscholar.orgmdpi.com The identification of the specific diterpene synthase(s) and cytochrome P450 monooxygenases responsible for the cyclization and subsequent modification of GGPP to form this compound is a primary goal.

Metabolic engineering presents a promising avenue for increasing the production of this compound. jmb.or.krmaxapress.com This can be approached through several strategies:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway, such as DXS and GGPPS, can enhance the flux of precursors towards diterpenoid synthesis. semanticscholar.orgmdpi.com

Heterologous expression: Introducing the entire biosynthetic pathway for this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, could enable large-scale, sustainable production. jmb.or.krmaxapress.com This approach has been successfully applied to other high-value terpenoids.

Repression of competing pathways: Downregulating genes that divert metabolic intermediates away from the totarol pathway could increase the availability of precursors for its synthesis.

Synthetic biology approaches: Designing novel biosynthetic pathways or optimizing existing ones using synthetic gene circuits and regulatory elements could lead to significant improvements in yield and efficiency. jmb.or.kr

The development of molecular markers and a deeper understanding of the genetic diversity within totarol-producing species, such as Podocarpus totara, will be crucial for breeding programs and conservation efforts aimed at preserving high-yielding varieties. massey.ac.nz Furthermore, understanding the genetic basis of resistance to compounds like totarol in microorganisms can provide insights into its mode of action and inform the development of more potent derivatives. nih.govnih.gov

Table 2: Potential Genetic Targets for Metabolic Engineering of this compound Biosynthesis

Gene/EnzymeFunctionPotential Engineering Strategy
1-deoxy-D-xylulose-5-phosphate synthase (DXS)Catalyzes the first committed step of the MEP pathway. semanticscholar.orgmdpi.comOverexpression to increase the supply of IPP and DMAPP.
Geranylgeranyl Pyrophosphate Synthase (GGPPS)Synthesizes the C20 precursor GGPP. semanticscholar.orgOverexpression to boost GGPP levels.
Totarane-specific Diterpene Synthase(s)Catalyzes the cyclization of GGPP to the totarane skeleton.Identification and overexpression to drive flux towards totarol.
Cytochrome P450 MonooxygenasesCatalyze hydroxylation and other modifications of the diterpene skeleton.Identification and co-expression with the diterpene synthase.
Transcriptional RegulatorsControl the expression of biosynthetic genes.Identification and manipulation to upregulate the entire pathway.

The elucidation of the complete biosynthetic pathway and its genetic regulation will pave the way for the sustainable production of this compound and its derivatives, unlocking their full potential in various applications.

Synthetic Strategies and Chemical Derivatization of + Totarol

Total Synthesis Approaches to the Totarane Skeleton

The complete chemical synthesis of (+)-totarol from simple, achiral starting materials presents a significant challenge, primarily in establishing the correct stereochemistry and constructing the fused tricyclic ring system.

The first enantioselective total synthesis of this compound was reported in 1979. wikipedia.org A key step in this route involved a Wittig reaction to construct a crucial intermediate, which was then subjected to cyclization reactions to form the B-ring. wikipedia.org Subsequent strategies have sought to improve efficiency and stereocontrol.

More recent approaches have utilized advanced synthetic methods. A chemoenzymatic synthesis was developed, which employs a lipase-assisted resolution of a racemic β-keto ester to establish the initial chirality with high enantiomeric excess. wikipedia.org Another convergent and enantioselective synthesis proceeds through a diastereoselective epoxide/alkene/arene bicyclization, enabling the preparation of not only this compound but also related diterpenes like (+)-totaradiol and (+)-totarolone. nih.gov Other routes have been developed from chiral natural products, such as zamoranic acid and (-)-sclareol, which provide a pre-existing chiral scaffold. arkat-usa.org A concise route starting from (-)-sclareol can furnish multigram quantities of this compound in six or seven steps. tu-dresden.de

Table 1: Overview of Selected Enantioselective Synthesis Routes to this compound

Starting Material(s) Key Strategy/Reaction Reference(s)
Racemic β-keto ester Chemoenzymatic lipase-assisted resolution wikipedia.org
Geranyl bromide and benzonitrile (B105546) derivative Diastereoselective epoxide/alkene/arene bicyclization nih.gov
(-)-Sclareol Semi-synthesis via ozonolysis and cyclization arkat-usa.org
Zamoranic acid Multi-step conversion arkat-usa.org
Wittig reagent and cyclic ketone Wittig reaction and Friedel-Crafts cyclization wikipedia.org

The various total syntheses of this compound feature a range of key intermediates and reaction mechanisms designed to build the complex carbon framework. In early syntheses, a critical step was the Friedel-Crafts alkylation and cyclization to form the aromatic C-ring and the B-ring. wikipedia.orgnih.govrsc.org For instance, hydrogenation of an intermediate followed by intramolecular cyclization with aluminium chloride can form the B-ring and the totarylmethyl ether, which is subsequently demethylated to yield totarol (B1681349). wikipedia.org

In a chemoenzymatic approach, a racemic β-keto ester (19) is resolved to a chiral alcohol (20), which is then converted to an α,β-unsaturated ketone (21). wikipedia.org A subsequent Michael addition and a series of transformations yield the final product. wikipedia.org

A more modern route employs an epoxide intermediate for a key cyclization step. nih.gov This synthesis begins by preparing a dithiane precursor, which is alkylated with geranyl bromide. nih.gov The resulting alkene (7) undergoes a regioselective and enantioselective Sharpless dihydroxylation to produce a diol (22) with 90–95% enantiomeric excess. nih.gov This diol is then converted to the key epoxide cyclization precursor (4). nih.gov The mechanism of the crucial bicyclization step involves the treatment of this epoxide with indium tribromide (InBr₃), which acts as a Lewis acid to initiate a cationic cascade, forming the tricyclic alcohol (24) as a single detectable diastereomer. nih.gov This method shows a marked improvement in diastereoselectivity compared to other acid-mediated cyclizations. nih.gov

Table 2: Key Intermediates in this compound Synthesis

Intermediate Description Role in Synthesis Reference(s)
Epoxide (4) Benzyl geraniol (B1671447) derivative Precursor for key diastereoselective bicyclization reaction nih.gov
Diol (22) Product of Sharpless asymmetric dihydroxylation Precursor to the epoxide (4), establishes key stereocenters nih.gov
α,β-Unsaturated Ketone (21) Formed from a chiral alcohol Substrate for a Michael addition to build the carbon skeleton wikipedia.org
Dithiane (21) Dithioacetal derivative Precursor for alkylation with geranyl bromide nih.gov
Tricyclic Alcohol (24) Product of InBr₃-mediated cyclization The core tricyclic skeleton of totarol, requiring final functional group manipulation nih.gov

The construction of the fused 6-6-6 tricyclic totarane skeleton is the central challenge in any total synthesis. Cationic polycyclization cascades, which mimic the proposed biosynthetic pathway, are a powerful and frequently used strategy. organic-chemistry.org These reactions typically involve generating a carbocation from a polyene-derived precursor, which then triggers a series of intramolecular ring-closing events. nih.gov

Lewis acids such as indium tribromide (InBr₃) or aluminum chloride (AlCl₃) are effective catalysts for these transformations. wikipedia.orgnih.gov An efficient synthesis of the totarane skeleton was achieved via an indium tribromide-mediated diastereoselective epoxide/alkene/arene bicyclization. nih.gov This strategy provides the desired tricyclic core in high yield and with excellent stereocontrol. nih.gov Friedel-Crafts-type cyclizations have also been instrumental, particularly in forming the B-ring by closing onto the pre-existing aromatic C-ring. wikipedia.orgnih.gov These reactions are a classic method for forming carbon-carbon bonds involving an aromatic ring and have been widely applied in natural product synthesis. rsc.org The choice of acid and reaction conditions is critical to control the regioselectivity and prevent undesired rearrangements during the cyclization process. nih.gov

Semi-Synthetic Modifications and Analog Design

Starting from the natural this compound, chemists can perform modifications to create novel derivatives. This approach allows for the exploration of structure-activity relationships and the development of compounds with potentially improved properties.

The phenolic hydroxyl group on ring-C of totarol is a primary site for chemical modification.

Esterification and Acetylation : The phenolic hydroxyl can be readily acylated. Heating totarol with acetic anhydride (B1165640) and iodine under microwave irradiation results in an efficient acetylation reaction. researchgate.net This method is also applicable to related compounds like totarolone (B1262302) and hinokione. researchgate.net

Etherification and Glycosylation : The synthesis of O-glycosylated derivatives of totarol represents a key etherification strategy. nih.gov These glycosides are often designed as prodrugs. nih.gov

Oxidation/Reduction : Modifications can also be made to other parts of the molecule. For example, the synthesis of heterocyclic analogues of totarol has been described, starting from an advanced synthetic intermediate with a ketone on the A-ring, which can be further functionalized. acs.org

A significant focus of totarol derivatization has been the creation of prodrugs to enhance properties like bioavailability for in vivo studies. nih.govtotarol.com A prodrug is an inactive compound that is converted into its active form within the body. ualberta.ca

The primary strategy for creating totarol prodrugs involves masking the phenolic hydroxyl group, which is essential for its potent antibacterial activity. nih.gov A series of O-glycosylated derivatives were synthesized for this purpose, including totaryl α-D-mannopyranoside and totarol β-lactoside. nih.gov These compounds were synthesized with the hypothesis that they could be cleaved by enzymes in the body to release the active totarol. nih.govtotarol.com Among these, totaryl α-D-mannopyranoside proved to be the most active in vitro. nih.gov The synthesis of such conjugates allows researchers to study how modifications to the core structure impact biological activity and pharmacokinetic properties. nih.govmdpi.com

Preparation of Nor- and Bis-norditerpene Derivatives

The synthesis of nor- and bis-norditerpene derivatives from this compound involves the strategic removal of one or two carbon atoms from its diterpenoid skeleton. These modifications can significantly alter the compound's size, shape, and lipophilicity, which in turn can influence its biological properties. Such derivatives are often considered taxonomic markers for the Podocarpus genus. researchgate.net

One notable strategy for creating a bisnorditerpene involves a multi-step synthesis starting from a related precursor. For instance, a synthetic route was designed utilizing the Corey-Seebach reaction. encyclopedia.pub The process began with an aldehyde which was converted to a dithiane. This intermediate then reacted with an epoxide, followed by treatment with a Lewis acid to form a tricyclic alcohol. Desulfurization with Raney-Ni yielded a secondary alcohol, which was then oxidized to a ketone. The final steps involved demethylation and further reaction to generate the bisnorditerpene structure. encyclopedia.pub While this specific synthesis did not start directly from totarol, it illustrates a viable chemical strategy for accessing the bisnorditerpene scaffold, which could be adapted for totarol modifications.

Phytochemical studies of the genus Podocarpus have led to the isolation of various naturally occurring nor- and bis-norditerpenoid dilactones, indicating that pathways for their formation exist in nature. researchgate.net These natural products serve as inspiration for synthetic chemists to explore ring-cleavage reactions, such as ozonolysis, to shorten the carbon skeleton of totarol and create novel derivatives. For example, a method for preparing this compound from sclareol (B1681606) involves an ozonolysis step to cleave a side chain, forming a ketoacetate derivative, which demonstrates the utility of such reactions in modifying these complex structures. google.com

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives in Pre-Clinical Models

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its synthetic analogues correlates with their biological activity. nih.govtotarol.com By systematically modifying different parts of the totarol molecule—namely the aromatic C-ring, the aliphatic A- and B-rings, and their various substituents—researchers can identify the key features responsible for its potent antimicrobial effects. nih.govnih.gov These studies have been crucial in guiding the synthesis of new derivatives with the aim of improving potency, selectivity, and bioavailability. colab.wscapes.gov.br

Identification of Essential Pharmacophoric Elements

The pharmacophore of a molecule represents the essential spatial and electronic features necessary for its biological activity. For this compound, SAR studies have consistently identified two critical components for its potent antibacterial activity against Gram-positive bacteria. totarol.comnih.gov

The first and most crucial element is the phenolic hydroxyl group at position C-13 on the aromatic C-ring. nih.govnih.gov Chemical modifications that remove this group, or mask it through methylation or acetylation, consistently lead to a dramatic loss or complete elimination of antibacterial activity. capes.gov.brdoi.org This suggests the hydroxyl group is vital for interacting with the biological target, possibly through hydrogen bonding or by facilitating membrane disruption. wikipedia.org

The second key feature is the isopropyl group at position C-14 . The steric bulk of this group is believed to influence the electronic environment and spatial arrangement of the adjacent phenolic hydroxyl group, which can impact its interaction with bacterial targets. doi.org The relative positioning of the isopropyl and hydroxyl groups on the aromatic ring is a defining feature of the totarol pharmacophore.

Impact of Structural Modifications on Biological Potency

Systematic modifications to the totarol skeleton have provided detailed insights into how structural changes affect its biological potency, particularly its antibacterial activity. nih.govtotarol.com

Modifications of the Aromatic C-Ring:

C-13 Substituents: As established, the C-13 phenolic hydroxyl is essential. Replacing it with a methoxy (B1213986) group or an acetate (B1210297) ester virtually eliminates activity. nih.govdoi.org

C-12 Substituents: Introducing substituents at the C-12 position, adjacent to the hydroxyl group, has been shown to be detrimental to antibacterial activity. nih.gov

Pro-drugs: To improve bioavailability, O-glycosylated pro-drugs of totarol have been synthesized. These derivatives are designed to be inactive until the glycosidic bond is cleaved in the body to release the active totarol. Among these, totaryl α-D-mannopyranoside showed the most promising in vitro activity, though it was found to be ineffective in a mouse infection model. nih.govcapes.gov.br

Modifications of the B-Ring:

The introduction of sp2 centers (e.g., double bonds or carbonyl groups) into the B-ring has been explored. A 7-oxo derivative was found to be inactive, similar to the related natural product sugiol. doi.org This loss of activity highlights the importance of the B-ring's conformation.

Adding hydroxyl groups to the B-ring to modify lipophilicity generally reduces antibacterial activity. A diol analogue showed weak activity, while a more lipophilic ethoxy derivative retained potency comparable to totarol itself. doi.org

A novel B-ring analogue, "azatotarol," where a carbon atom was replaced by nitrogen, exhibited modest growth inhibition against B. subtilis. nih.gov

Modifications of the A-Ring:

Previous SAR studies had largely focused on the B and C rings without achieving increased antimicrobial activity. nih.gov

More recent work has involved attaching fused heterocycles to the A-ring. nih.govacs.org Remarkably, an "indolototarol" analogue, where an indole (B1671886) ring is fused to the A-ring, was found to be approximately four times more potent than the parent this compound against B. subtilis. nih.gov This was the first reported instance of a derivative exhibiting enhanced activity, demonstrating that the A-ring is a viable site for beneficial modification. nih.govacs.org

The table below summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains, illustrating the impact of these structural modifications.

CompoundModificationTest OrganismMIC (μM)Fold Change vs. TotarolReference
This compound Parent CompoundB. subtilis10- nih.gov
This compound Parent CompoundS. aureus (MRSA)7- nih.gov
This compound Parent CompoundE. faecalis7- nih.gov
This compound Parent CompoundS. pneumoniae7- nih.gov
Indolototarol (+)-9 Indole fused to A-ringB. subtilis2.54x more potent nih.gov
Isoxazole (+)-8 Isoxazole fused to A-ringB. subtilis404x less potent nih.gov
Azatotarol (16) Nitrogen in B-ringB. subtilis202x less potent nih.gov
N-acetylated azatotarol (17) N-acetylation of azatotarolB. subtilis>80Inactive nih.gov
7-Oxototarol (13) Carbonyl at C-7 (B-ring)S. aureus, E. faecalis, S. pneumoniae>32 µg/mLInactive doi.org
Totaryl α-D-mannopyranoside (22) Mannose at C-13 OHS. aureus, E. faecalis, S. pneumoniae18~2.5x less potent nih.gov
13-O-Methyltotarol Methoxy at C-13S. aureus, E. faecalis, S. pneumoniae>32 µg/mLInactive doi.org

Pharmacological Investigations and Biological Activities of + Totarol in Pre Clinical Research Models

Antimicrobial Research Focus

(+)-Totarol has demonstrated significant potential as an antimicrobial agent, with research highlighting its efficacy against a variety of microorganisms, including bacteria, fungi, viruses, and parasites. Its mechanisms of action are multifaceted, involving the disruption of cellular structures and key biological processes.

Antibacterial Activities against Gram-Positive Bacteria

This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. caymanchem.comacs.orgnih.gov This activity is attributed to its ability to disrupt the bacterial cell membrane and inhibit essential cellular processes. researchgate.netoup.com

Staphylococcus aureus : Studies have consistently shown that this compound is effective against Staphylococcus aureus, including penicillin-resistant and methicillin-resistant strains (MRSA). caymanchem.comtandfonline.comtotarol.comulprospector.com Minimum Inhibitory Concentrations (MICs) have been reported in the range of 0.78 to 4 µg/mL. caymanchem.comresearchgate.nettandfonline.comnih.gov The antibacterial mechanism involves damaging the cell membrane, leading to the leakage of cellular components. researchgate.netnih.gov Furthermore, this compound has been found to inhibit the expression of genes associated with biofilm formation, such as icaA and cidA. nih.govresearchgate.net

Mycobacterium tuberculosis : this compound has demonstrated notable activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis, with a reported MIC of 73.7 µM. ncats.ioncats.io It has also shown efficacy against isoniazid-, streptomycin-, and moxifloxacin-resistant variants. ncats.io The proposed mechanism of action involves the inhibition of the FtsZ protein, which is crucial for bacterial cell division. ncats.iowikipedia.org

Bacillus subtilis : Research has established the antibacterial effect of this compound on Bacillus subtilis. caymanchem.comacs.org The MIC for B. subtilis has been reported to be 1.56 µg/mL. caymanchem.com A quantitative proteome analysis revealed that this compound can induce changes in the expression levels of numerous proteins and repress major central metabolic dehydrogenases, leading to a metabolic shutdown in the bacteria. mdpi.com

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

Gram-Positive Bacteria Strain(s) Reported MIC (µg/mL)
Staphylococcus aureus ATCC 12598, Penicillin-resistant, MRSA 0.78 - 4 caymanchem.comresearchgate.nettandfonline.comnih.gov
Mycobacterium tuberculosis H37Rv 21.1 wikipedia.org
Bacillus subtilis 1.56 caymanchem.com
Propionibacterium acnes 0.39 caymanchem.com
Streptococcus mutans 0.78 caymanchem.com
Brevibacterium ammoniagenes 0.78 caymanchem.com

Activities against Gram-Negative Bacteria

The activity of this compound against Gram-negative bacteria is generally considered to be less potent compared to its effects on Gram-positive bacteria. acs.org However, some studies have reported inhibitory effects. For instance, one report indicated effectiveness against Salmonella menston, Escherichia coli, Enterobacter aerogenes, and Pseudomonas aeruginosa. google.com Another study noted that while this compound did not show activity against several Gram-negative bacteria at concentrations up to 400 µg/ml, it did inhibit mitochondrial respiration in P. aeruginosa. caymanchem.comacs.org The proposed mechanism for its limited activity is often attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier to the compound's penetration.

Antifungal Properties

This compound has demonstrated notable antifungal activity, particularly against plant pathogenic fungi. totarol.comresearchgate.net Research has shown its effectiveness against species such as Fusarium oxysporum, Botrytis cinerea, and Phytophthora nicotianae. totarol.com One study highlighted that this compound could selectively inhibit the growth of these pathogenic fungi on the root surfaces of seedlings without harming beneficial fungi. totarol.com This suggests its potential as a natural and selective antifungal agent for plant protection. totarol.com

Antiviral Potentials

Preclinical research has indicated that this compound possesses antiviral properties. Specifically, it has been investigated for its activity against the Influenza A virus. nih.gov Studies have shown that this compound can inhibit the virus, and it is suggested that it may have a broader spectrum of anti-influenza A virus activity compared to some of its derivatives. nih.gov While the precise mechanism is still under investigation, it is thought to involve the inhibition of viral entry into host cells.

Anti-parasitic Activities

This compound has been investigated for its potential against various parasites, demonstrating promising results in several preclinical models. wikipedia.orgresearchgate.net

Antimalarial: this compound has shown activity against Plasmodium falciparum, the parasite that causes malaria. mdpi.comnih.gov The reported IC50 values against both chloroquine-sensitive and resistant strains are in the micromolar range. nih.govnih.govebi.ac.uk

Antileishmanial: The compound has demonstrated inhibitory effects against Leishmania donovani promastigotes, the causative agent of leishmaniasis, with IC50 values reported between 3.5 and 4.6 µg/mL. wikipedia.orgnih.gov It has also shown activity against Leishmania major amastigotes. nih.govresearchgate.net

Nematicidal: Research has indicated that this compound possesses nematicidal activity against Caenorhabditis elegans. ncats.ionih.govresearchgate.netmdpi.com

Modulation of Microbial Biofilm Formation

This compound has been shown to interfere with the formation of microbial biofilms, which are communities of microorganisms that adhere to surfaces and are encased in a protective matrix. This activity is significant as biofilms are often associated with chronic infections and increased resistance to antimicrobial agents.

Studies on Staphylococcus aureus have revealed that this compound can inhibit biofilm formation by downregulating the expression of genes crucial for the production of extracellular DNA (eDNA) and polysaccharide intercellular adhesin, key components of the biofilm matrix. nih.govresearchgate.net Specifically, the expression of the cidA and icaA genes was significantly reduced in the presence of this compound. nih.govresearchgate.net Furthermore, this compound, when combined with other compounds like berberine (B55584) chloride, has demonstrated synergistic effects in inhibiting S. aureus biofilms. researchgate.netmicrobiologyresearch.org Research has also explored the use of this compound in combination with materials like PLGA for coating sutures to prevent postoperative biofilm formation. frontiersin.org

Antioxidant and Free Radical Scavenging Research

This compound has demonstrated notable antioxidant properties in various in vitro and cellular-based assays. Its ability to scavenge free radicals and mitigate cellular oxidative stress has been a subject of significant research.

One common method to evaluate antioxidant potential is the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies have shown that totarol (B1681349) exhibits dose-dependent DPPH radical scavenging activity. For instance, essential oils containing totarol have been reported to have high antioxidant capacity in DPPH assays, with some essential oil preparations from Tunisian propolis showing lower IC50 values than the standard antioxidant Trolox, indicating significant scavenging potential. ijcce.ac.ir Research on Kaempferia parishii rhizome extract, where totarol is the major constituent (74.96%), also reported antioxidant activity using the DPPH assay, although it was characterized as low to moderate in this particular study. researchgate.net

Beyond simple chemical assays, the antioxidant effects of this compound have been assessed in cellular models. abcam.com Cellular antioxidant activity (CAA) assays measure the ability of a compound to protect cells from damage induced by reactive oxygen species (ROS). bioivt.com Totarol has been shown to protect neuronal cells from damage caused by oxidative stress. totarol.com It effectively scavenges ROS, which are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cellular injury. bioivt.com In studies involving neuronal cells, totarol suppressed oxidative stress, contributing to its neuroprotective effects. researchgate.netnih.gov This activity is crucial in preventing conditions associated with excessive ROS production, such as inflammation and premature aging. bioivt.com

Table 1: Summary of In Vitro and Cellular Antioxidant Assays for this compound

Assay Type Model System/Source Key Findings Reference(s)
DPPH Radical Scavenging Tunisian Propolis Essential Oil Showed high antioxidant capacity with a lower IC50 value than Trolox. ijcce.ac.ir
DPPH Radical Scavenging Kaempferia parishii Rhizome Extract Exhibited low to moderate antioxidant activity. researchgate.net
Reactive Oxygen Species (ROS) Scavenging Neuronal Cell Cultures Suppressed oxidative stress and protected neurons from damage. totarol.comresearchgate.netnih.gov
Cellular Antioxidant Activity (CAA) General Cell-Based Assays Demonstrates the ability to mitigate cellular exposure to oxidative stress. abcam.combioivt.com

The mechanisms by which this compound mitigates oxidative stress involve the modulation of key cellular defense pathways. nih.gov A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.gov Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of numerous protective genes. nih.govmdpi.com

In pre-clinical models, particularly in neuronal cells, this compound has been shown to promote the nuclear translocation of Nrf2. researchgate.netnih.gov This activation of the Nrf2 pathway leads to the increased expression of several downstream antioxidant and detoxifying enzymes. nih.gov Notably, totarol treatment increases the expression of Heme oxygenase-1 (HO-1) and Superoxide (B77818) dismutase (SOD). researchgate.netnih.govnih.gov HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties, while SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. researchgate.net

Furthermore, totarol enhances the cellular antioxidant defense by increasing the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. researchgate.netnih.gov The protective effects of totarol are linked to the activation of the PI3K/Akt signaling pathway, which appears to be upstream of Nrf2 and HO-1 induction. researchgate.netnih.gov Studies have demonstrated that inhibitors of the PI3K/Akt pathway can prevent the neuroprotective effects of totarol and suppress the totarol-induced increase in HO-1 expression and SOD activity. researchgate.netnih.gov These findings suggest that totarol's ability to mitigate oxidative stress is mediated through a coordinated activation of the Akt/Nrf2/HO-1 signaling cascade. researchgate.netnih.gov

Table 2: Mechanisms of Oxidative Stress Mitigation by this compound

Mechanism Key Molecular Targets Downstream Effects Model System Reference(s)
Nrf2 Pathway Activation Nrf2 Increased nuclear translocation of Nrf2. Neuronal Cells researchgate.netnih.govnih.gov
Upregulation of Antioxidant Enzymes HO-1, SOD Increased protein expression and activity of HO-1 and SOD. Neuronal Cells, Rat Models of Ischemia researchgate.netnih.govnih.gov
Enhancement of Intracellular Antioxidants Glutathione (GSH) Increased levels of GSH. Neuronal Cells, Rat Models of Ischemia researchgate.netnih.gov
PI3K/Akt Signaling Akt, GSK-3β Increased phosphorylation of Akt and GSK-3β, leading to Nrf2/HO-1 activation. Neuronal Cells researchgate.netnih.gov

Anti-inflammatory Research Perspectives

This compound has been investigated for its potential to modulate the production of key pro-inflammatory mediators, which are central to the inflammatory response. wikipedia.org Research has shown that totarol and related compounds can influence the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). totarol.comfrontiersin.org

In a study using human-derived monocytic THP-1 cells, totarol was found to lower the secretion of the pro-inflammatory cytokine IL-6. totarol.com This effect is significant as IL-6 is a pleiotropic cytokine involved in a wide range of inflammatory and autoimmune diseases. frontiersin.orgupf.edu Conversely, the same study noted that totarol increased the secretion of the anti-inflammatory cytokine IL-10, suggesting a dual action in regulating the inflammatory environment. totarol.com

While direct studies on totarol's effect on TNF-α are part of the broader investigation into its anti-inflammatory properties, related compounds like ferruginol (B158077) have been shown to effectively reduce inflammatory markers including both TNF-α and IL-6 in breast cancer cells. mdpi.com The modulation of these cytokines is a critical aspect of controlling inflammatory processes. upf.edunih.gov For instance, diterpenoids isolated from Podocarpus macrophyllus, a plant genus known to produce totarol, have been shown to downregulate pro-inflammatory cytokines like IL-6 and IL-8 in lipopolysaccharide (LPS)-induced macrophages and colonic epithelial cells. semanticscholar.org

Table 3: Modulation of Pro-inflammatory Mediators by this compound and Related Compounds

Mediator Cell/Model System Effect Reference(s)
Interleukin-6 (IL-6) Human Monocytic THP-1 Cells Decreased secretion. totarol.com
Interleukin-6 (IL-6) LPS-induced Macrophages (related diterpenoids) Downregulated levels. semanticscholar.org
Tumor Necrosis Factor-α (TNF-α) MCF-7 Breast Cancer Cells (Ferruginol) Reduced levels. mdpi.com
Interleukin-10 (IL-10) Human Monocytic THP-1 Cells Increased secretion. totarol.com

The anti-inflammatory activity of this compound extends to its ability to inhibit key enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and Phospholipase A2 (PLA2). COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators. wikipedia.org

Research has indicated that totarol possesses COX-2 inhibitory activity. semanticscholar.org Bioflavonoids isolated from Podocarpus macrophyllus, a source of totarol-like compounds, have been reported to possess both PLA2 and COX-2 inhibitory activities. semanticscholar.org Similarly, studies on related diterpenoids have shown significant reduction in the expression of COX-2 in LPS-stimulated cells. semanticscholar.org The inhibition of COX-2 is a well-established strategy for reducing inflammation and pain. wikipedia.orgmdpi.com

While direct quantitative data on totarol's IC50 for COX-2 inhibition is part of ongoing research, the existing evidence from related compounds and plant extracts points towards a significant role in downregulating this inflammatory enzyme. semanticscholar.orgulisboa.ptcore.ac.uk Virtual screening studies have also targeted PLA2 and COX-2 with totarol and other compounds, suggesting a potential binding interaction and inhibitory effect. researchgate.net

Table 4: Inhibition of Inflammatory Enzymes by this compound and Related Compounds

Enzyme Model System Effect Reference(s)
Cyclooxygenase-2 (COX-2) LPS-stimulated Macrophages (related diterpenoids) Significantly decreased expression. semanticscholar.org
Cyclooxygenase-2 (COX-2) In vitro enzymatic assays (related compounds) Demonstrated inhibitory activity. ulisboa.ptcore.ac.uk
Phospholipase A2 (PLA2) In vitro studies (related bioflavonoids) Demonstrated inhibitory activity. semanticscholar.org

This compound appears to exert its anti-inflammatory effects by intervening in critical intracellular signaling pathways that regulate the expression of inflammatory genes, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov

The NF-κB pathway is a cornerstone of inflammatory signaling, controlling the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. researchgate.net Studies on diterpenoids from Podocarpus species have shown that these compounds can downregulate the expression of LPS-induced NF-κB. researchgate.net By inhibiting the NF-κB pathway, totarol can effectively suppress the production of a wide array of inflammatory mediators. chemfaces.com

The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial in transducing extracellular signals into cellular inflammatory responses. mdpi.commdpi.comfrontiersin.org Research indicates that totarol and related compounds can modulate MAPK signaling. For example, diterpenoids from P. macrophyllus were found to downregulate the phosphorylation of ERK1/2 in LPS-stimulated cells. semanticscholar.orgresearchgate.net Inhibition of MAPK phosphorylation is a key mechanism for controlling inflammation. nih.govmdpi.com The activation of the Akt pathway by totarol, as seen in its antioxidant activities, is also relevant here, as the PI3K/Akt pathway can cross-talk with and influence both NF-κB and MAPK signaling. nih.govrsc.org

Table 5: Intervention in Inflammatory Signaling Pathways by this compound and Related Compounds

Signaling Pathway Key Molecular Target Effect Model System Reference(s)
NF-κB Pathway NF-κB Downregulated expression/activation. LPS-induced Macrophages (related diterpenoids) researchgate.netchemfaces.com
MAPK Pathway pERK1/2 Downregulated phosphorylation. LPS-induced Macrophages (related diterpenoids) semanticscholar.orgresearchgate.net
PI3K/Akt Pathway Akt Activation, which can modulate NF-κB and MAPK pathways. Neuronal Cells nih.govrsc.org

Anticancer Research in Pre-Clinical Contexts

The potential of natural compounds as sources for new oncological treatments is a significant area of modern pharmaceutical research. This compound, a diterpenoid of plant origin, has been the subject of several pre-clinical investigations to determine its anticancer properties. These studies have explored its effects on cancer cell viability, the molecular mechanisms it triggers, and its influence on processes central to cancer progression, such as metastasis.

Research has demonstrated that this compound exhibits selective cytotoxic and antiproliferative effects against specific cancer cell lines. A notable study investigated its impact on SGC-7901 human gastric cancer cells and compared it with the effects on a non-cancerous human gastric epithelial cell line, GES-1. oncology-central.comfrontiersin.orgalphamabonc.com The findings indicated that this compound induced a dose-dependent reduction in the viability of the SGC-7901 cancer cells. oncology-central.comfrontiersin.org In contrast, it showed significantly lower toxicity toward the normal GES-1 cells, suggesting a degree of selectivity for cancer cells. oncology-central.comfrontiersin.orgalphamabonc.com At a concentration of 400 μM, totarol treatment resulted in only 13.2% viability for SGC-7901 cells, while the effect on GES-1 cells was minimal. oncology-central.com

Furthermore, the therapeutic potential of the totarol chemical scaffold has been explored through the synthesis of derivatives. In one study, 1,2,3-triazole-totarol conjugates were evaluated for their antiproliferative effects on a panel of prostate cancer cell lines, including LNCaP, PC3, and DU145. harvard.edufrontiersin.org One of the derivative compounds, 3r, was found to strongly inhibit the proliferation of all three prostate cancer cell lines at a concentration of 20 µM. harvard.edufrontiersin.org These findings suggest that the totarol structure is a promising backbone for the development of new antiproliferative agents. totarol.com

Table 1: Cytotoxic Effect of this compound on Gastric Cancer Cells

Cell Line Type Treatment Concentration (μM) Result Source
SGC-7901 Human Gastric Cancer This compound 400 86.8% reduction in cell viability oncology-central.com
GES-1 Normal Human Gastric Epithelial This compound 400 Minimal cytotoxic effect oncology-central.comalphamabonc.com
LNCaP Human Prostate Cancer Totarol Derivative (3r) 20 Strong inhibition of proliferation harvard.edufrontiersin.org
PC3 Human Prostate Cancer Totarol Derivative (3r) 20 Strong inhibition of proliferation harvard.edufrontiersin.org
DU145 Human Prostate Cancer Totarol Derivative (3r) 20 Strong inhibition of proliferation harvard.edufrontiersin.org

Beyond inhibiting proliferation, this compound has been shown to actively induce programmed cell death, or apoptosis, in cancer cells. frontiersin.orgalphamabonc.com In studies using SGC-7901 gastric cancer cells, treatment with this compound led to distinct morphological changes characteristic of apoptosis, such as cellular rounding and shrinkage. oncology-central.comfrontiersin.org Transmission electron microscopy revealed that totarol-treated cells exhibited damaged plasma membranes and the formation of apoptotic bodies, which are protrusions containing fragmented chromatin material. oncology-central.comfrontiersin.orgalphamabonc.com The induction of apoptosis was further confirmed through annexin (B1180172) V/PI staining, which showed a dose-dependent increase in apoptotic cells following treatment. frontiersin.org

Table 2: Effect of this compound on Cell Cycle Distribution in SGC-7901 Gastric Cancer Cells

Treatment Group Concentration (μM) Percentage of Cells in G2/M Phase Source
Control 0 1.2% oncology-central.com
This compound 40 6.7% oncology-central.com
This compound 100 26.2% oncology-central.com
This compound 400 57.9% oncology-central.com

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. nih.gov Pre-clinical research indicates that this compound can inhibit cancer cell migration. oncology-central.comfrontiersin.org This was demonstrated using an in vitro wound healing assay with SGC-7901 gastric cancer cells. oncology-central.com In the untreated control group, the scratch made in the cell monolayer was almost completely closed after 48 hours, indicating high cell motility. oncology-central.comfrontiersin.org However, treatment with this compound led to a dose-dependent suppression of this wound healing, signifying an inhibition of cell migration. oncology-central.comfrontiersin.orgalphamabonc.com Since cell migration is a prerequisite for cancer metastasis, agents that can suppress this process are considered promising for antitumor therapy. oncology-central.com While direct inhibition of angiogenesis—the formation of new blood vessels that supply tumors—by this compound is an area requiring further investigation, its demonstrated effect on cell migration points to its potential to interfere with the metastatic cascade. nih.govfrontiersin.org

Combination therapy, which involves using multiple therapeutic agents, is a cornerstone of modern cancer treatment, often leading to improved outcomes and overcoming drug resistance. frontiersin.orgresearchgate.net While direct studies on the synergistic effects of pure this compound with conventional chemotherapeutic drugs are emerging, related research provides a strong rationale for its potential in this area. Phytochemicals can reverse multidrug resistance in cancer cells by affecting the expression or activity of efflux pumps like ABC transporters. frontiersin.orgmdpi.com this compound has been identified as an efflux pump inhibitor in bacteria, suggesting it may act on similar mechanisms in cancer cells to enhance the efficacy of other drugs. nih.gov

Supporting this hypothesis, an in vivo study on colorectal cancer cells found that an extract from juniper, a plant known to contain totarol, interacted synergistically with the established chemotherapy drug 5-fluorouracil. nih.gov This suggests that compounds within the extract, potentially including totarol, can enhance the effects of standard anticancer agents. The principle of combining agents to target different pathways is a promising strategy, and the unique properties of totarol make it a candidate for further investigation in combination regimens. frontiersin.org

Neuroprotective Research Studies in Model Systems

In addition to its anticancer activity, this compound has been investigated for its potential neuroprotective effects. These studies focus on its ability to shield neurons from damage caused by pathological conditions such as ischemia and excitotoxicity.

Pre-clinical studies have shown that this compound can protect neurons from cell death induced by ischemic conditions and glutamate (B1630785) excitotoxicity. totarol.comnih.gov In vitro experiments using primary rat cerebellar granule neuronal cells and cerebral cortical neurons demonstrated that totarol prevented neuronal death caused by glutamate exposure and by oxygen-glucose deprivation (OGD), which simulates the conditions of an ischemic stroke. totarol.com

The mechanism behind this neuroprotection involves the activation of key cell survival pathways. totarol.com Research indicates that totarol activates the PI3K/Akt signaling pathway, leading to increased phosphorylation of both Akt and GSK-3β. totarol.com This activation subsequently induces the expression of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1) and the transcription factor Nrf2. totarol.comnih.gov Furthermore, totarol was found to suppress oxidative stress by boosting the activities of crucial antioxidant enzymes like superoxide dismutase (SOD) and increasing levels of glutathione (GSH). totarol.comnih.gov The essential role of this pathway was confirmed when the use of a PI3K/Akt inhibitor blocked the neuroprotective effects of totarol. totarol.comnih.gov

These promising in vitro findings were corroborated in an in vivo model of acute cerebral ischemic injury in rats. totarol.comresearchgate.net In a model where cerebral ischemia was induced by middle cerebral artery occlusion, administration of totarol significantly reduced the resulting infarct volume and led to improvements in neurological deficits. totarol.comnih.gov These results highlight the potential of this compound as a novel agent for protecting against neuronal damage in ischemic stroke. totarol.com

Table 3: Summary of Neuroprotective Mechanisms of this compound in Pre-Clinical Models

Experimental Model Key Findings Proposed Mechanism of Action Source
Rat primary neurons (in vitro) Protected against glutamate- and oxygen-glucose deprivation-induced cell death. ↑ pAkt, ↑ pGSK-3β, ↑ Nrf2, ↑ HO-1 expression, ↑ GSH and SOD activity. totarol.comnih.gov
Rat ischemic stroke model (in vivo) Reduced infarct volume and improved neurological deficits. Activation of the Akt/HO-1 pathway and reduction of oxidative stress. totarol.comresearchgate.netnih.gov

Modulation of Neuroprotective Pathways (e.g., Akt/HO-1, Nrf2)

Pre-clinical research has identified this compound as a significant modulator of key neuroprotective signaling pathways, particularly the Akt/Heme Oxygenase-1 (HO-1) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways are crucial for neuronal survival and cellular defense against oxidative stress, a major contributor to the pathology of neurodegenerative diseases and ischemic brain injury. nih.govfrontiersin.org

Studies have demonstrated that this compound exerts its neuroprotective effects by activating these interconnected signaling cascades. nih.gov The activation of the Akt pathway, a pivotal regulator of cell survival, is a key initiating event. frontiersin.orgmdpi.com Research shows that this compound promotes the phosphorylation of Akt and its downstream target, Glycogen Synthase Kinase 3β (GSK-3β). nih.govnih.govresearchgate.net This action is critical, as activated Akt can inhibit apoptosis and promote cell survival. frontiersin.org

The activation of the Akt pathway by this compound directly influences the Nrf2 signaling pathway. nih.gov Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. semanticscholar.org However, upon activation by upstream signals like phosphorylated Akt, Nrf2 translocates to the nucleus. nih.govfrontiersin.org In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a sequence in the promoter region of various antioxidant genes, initiating their transcription. semanticscholar.orgnih.gov Research confirms that this compound treatment increases the nuclear translocation of Nrf2. nih.govresearchgate.net

This Nrf2-mediated transcription leads to the increased expression of several crucial cytoprotective proteins, most notably Heme Oxygenase-1 (HO-1). nih.govsemanticscholar.orgmdpi.com HO-1 plays a vital role in cellular defense by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide, which have antioxidant properties. mdpi.com In vitro and in vivo studies have consistently shown that this compound upregulates the expression of HO-1. nih.govresearchgate.netmdpi.com The importance of this upregulation is highlighted by findings where the neuroprotective effects of this compound were prevented by an HO-1 inhibitor (ZnPPIX). nih.govresearchgate.net

Furthermore, the activation of the Akt/Nrf2/HO-1 axis leads to a broader enhancement of the cell's antioxidant capacity. mdpi.com this compound treatment has been found to increase the levels and activities of other critical antioxidant enzymes, such as superoxide dismutase (SOD), and non-enzymatic antioxidants like glutathione (GSH). nih.govmdpi.comresearchgate.net The suppression of oxidative stress by increasing GSH and SOD activities is a direct consequence of this pathway's activation. nih.gov The essential role of the Akt pathway in this process was demonstrated when a PI3K/Akt inhibitor (LY294002) blocked the neuroprotective effects of this compound and suppressed the associated increase in HO-1, GSH, and SOD. nih.govresearchgate.net

In models of brain injury, such as glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD), this compound protected rat cerebellar granule neurons and cerebral cortical neurons. nih.govnih.govresearchgate.net In an in vivo model of acute cerebral ischemic injury in rats, this compound administration reduced infarct volume and improved neurological outcomes, which was associated with increased HO-1 expression and enhanced SOD and GSH activities in the brain tissue. nih.govresearchgate.nettotarol.com These findings collectively suggest that this compound acts as a potent activator of the Akt/HO-1 and Nrf2 pathways, thereby protecting neurons from oxidative stress-induced injury and death. nih.govresearchgate.netsci-hub.se

Table 1: Summary of Pre-Clinical Research on this compound's Modulation of Neuroprotective Pathways

Experimental Model Key Molecular Effects of this compound Observed Outcome Pathway Investigated References
Primary rat cerebellar granule neurons & cerebral cortical neurons Increased phosphorylation of Akt and GSK-3β; Increased nuclear translocation of Nrf2; Upregulated protein expression of HO-1; Increased levels and activity of GSH and SOD. Protection against glutamate- and oxygen-glucose deprivation (OGD)-induced neuronal death. Akt/HO-1, Nrf2 nih.govnih.govmdpi.comresearchgate.net
Acute cerebral ischemic injury model in Sprague-Dawley rats (tMCAO) Increased HO-1 expression; Increased activities of GSH and SOD in brain tissue. Significant reduction in infarct volume; Improved neurological deficit. Akt/HO-1 nih.govresearchgate.netmdpi.comresearchgate.net

Mechanistic Elucidation of + Totarol’s Actions at the Molecular and Cellular Levels

Eukaryotic Cellular Signaling Pathway Interventions (Pre-Clinical)

In addition to its antibacterial properties, (+)-Totarol has been shown to modulate signaling pathways within eukaryotic cells, particularly those related to the cellular stress response. These activities have been observed in pre-clinical models.

A significant action of this compound in eukaryotic cells is the activation of the Nrf2/HO-1 antioxidant response pathway. researchgate.netnih.gov The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of cellular redox homeostasis. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1). mdpi.com

Pre-clinical studies using primary rat neurons have shown that this compound provides neuroprotection against glutamate-induced injury and oxygen-glucose deprivation by activating this pathway. researchgate.netnih.govfrontiersin.org Treatment with this compound led to increased nuclear translocation of Nrf2 and a subsequent increase in the protein expression of HO-1. researchgate.netnih.gov This activation of the Nrf2/HO-1 axis was associated with a reduction in oxidative stress, evidenced by increased levels and activities of downstream antioxidant molecules such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). researchgate.netnih.gov

The activation of this pathway by this compound appears to be mediated, at least in part, by the upstream PI3K/Akt signaling cascade. researchgate.netnih.gov The use of a PI3K inhibitor was shown to prevent the neuroprotective effects of this compound and suppress the compound's ability to increase HO-1 expression. researchgate.netnih.gov These findings suggest that this compound can bolster the endogenous antioxidant defenses of eukaryotic cells, a mechanism that is central to its observed neuroprotective properties in pre-clinical models of ischemic stroke. researchgate.netnih.govnih.gov

Table 4: Molecular Effects of this compound on Eukaryotic Antioxidant Pathways (In Vitro)
Cell TypeMolecular TargetObserved Effect of this compound TreatmentReference
Primary Rat NeuronsNrf2Increased nuclear translocation. researchgate.netfrontiersin.org
Primary Rat NeuronsHO-1Increased protein expression. researchgate.netnih.gov
Primary Rat NeuronsAktIncreased phosphorylation (activation). researchgate.netnih.gov
Primary Rat NeuronsGSH & SODIncreased levels and/or activity. researchgate.netnih.gov

Modulation of Protein Kinase Pathways (e.g., Akt/GSK-3β, PI3K/Akt, p38-AKT/PKB)

Research into the molecular mechanisms of this compound has revealed its capacity to modulate critical intracellular protein kinase signaling pathways, particularly those involved in cell survival and stress response. Studies have demonstrated that this compound can activate the Akt/heme oxygenase-1 (HO-1) pathway, which plays a significant role in cellular protection against oxidative stress. researchgate.netnih.gova-z.lu

In models of neuronal injury, this compound treatment has been shown to increase the phosphorylation of both Akt (also known as Protein Kinase B or PKB) and Glycogen Synthase Kinase 3β (GSK-3β). researchgate.netnih.govmdpi.com This phosphorylation event is a key indicator of the activation of the PI3K/Akt signaling cascade. researchgate.net The activation of this pathway by this compound is crucial for its protective effects, as the use of a PI3K/Akt inhibitor, LY294002, was found to prevent the neuroprotective actions of the compound. researchgate.netnih.gov This finding directly implicates the PI3K/Akt pathway as a mediator of this compound's activity. researchgate.net By activating this cascade, this compound initiates downstream effects that enhance cell survival and resilience against stressors. researchgate.netmdpi.com While the influence on the Akt/GSK-3β and PI3K/Akt pathways is established, specific modulation of the p38-AKT/PKB pathway by this compound has not been detailed in the reviewed literature.

Influence on Gene Expression and Proteomic Profiles in Model Organisms

The action of this compound extends to the significant alteration of gene expression and the proteomic landscape within model organisms. A comprehensive quantitative proteomic analysis in the bacterium Bacillus subtilis revealed the profound impact of this compound treatment on the cellular proteome. researchgate.netnih.gov

This investigation identified 139 proteins that were differentially expressed (with a fold change of 1.5 or more) following exposure to the compound. researchgate.netnih.gov A key finding from this proteomic data is that this compound appears to induce a metabolic shutdown within the bacterium. researchgate.netchemfaces.com This is achieved by repressing the expression of major dehydrogenases that are central to metabolism and the generation of reducing equivalents. researchgate.netchemfaces.com

Beyond its effects on metabolic enzymes, the proteomic study also showed that this compound alters the expression levels of several other crucial protein classes. researchgate.netnih.gov These include universal chaperone proteins, proteins involved in heme biosynthesis, and ribosomal proteins. researchgate.netnih.gov These changes are linked to physiological effects observed in the bacteria, such as filamentation, which suggests an inhibitory action on cell division. researchgate.netchemfaces.comacs.org These findings highlight that this compound's mechanism involves a multi-faceted disruption of protein expression, leading to the inhibition of essential cellular processes like metabolism, protein synthesis, and cell division. researchgate.netnih.gov

Table 1: Summary of this compound-Induced Proteomic Alterations in Bacillus subtilis This table is based on data from a comprehensive proteomic analysis. researchgate.netnih.gov

Protein Category Affected Observed Effect Implied Consequence
Central Metabolic Dehydrogenases Repression Metabolic shutdown
Universal Chaperone Proteins Altered Expression Disruption of protein folding/stress response
Heme Biosynthesis Proteins Altered Expression Impact on respiratory chain components
Ribosomal Proteins Altered Expression Inhibition of protein synthesis

Interactions with Biological Membranes and Lipids

A significant aspect of this compound's bioactivity is its direct interaction with biological membranes, a property attributed to its hydrophobic nature. core.ac.ukcapes.gov.br Its membranotropic effects are considered a key part of its mechanism of action, particularly in its antibacterial capacity. capes.gov.brresearchgate.net

Location and Orientation in Phospholipid Model Membranes (e.g., MAS-NMR, Fluorescence Studies)

The precise location and orientation of this compound within a lipid bilayer have been investigated using advanced biophysical techniques, primarily high-resolution magic-angle spinning nuclear magnetic resonance (MAS-NMR) and fluorescence spectroscopy. researchgate.netnih.govresearchgate.net

MAS-NMR studies on model membranes composed of egg yolk phosphatidylcholine (EYL) indicate that this compound situates itself in the upper region of the membrane. capes.gov.brresearchgate.netresearchgate.net These studies further reveal a specific orientation: its hydroxyl group is located near the C-3/4 carbon atoms of the phospholipid acyl chains, and the molecule is positioned almost perpendicularly to the axis of these chains. capes.gov.brresearchgate.netresearchgate.net

Fluorescence quenching studies provide complementary information, suggesting that this compound is located in the inner region of the membrane, positioned far from the phospholipid/water interface. researchgate.netutl.ptnih.gov The molecule's intrinsic fluorescence properties have been used to determine its partition coefficient between phospholipid and water (Kp), which was found to be very high (Kp = 1.8 x 10⁴), confirming that it incorporates into membranes with high efficiency. researchgate.netnih.gov This efficient incorporation into the membrane's hydrophobic core allows it to disrupt the packing of phospholipids, which is central to its effects on membrane integrity. researchgate.netnih.gov

Impact on Membrane Fluidity and Phase Transitions

This compound significantly alters the physical properties of model phospholipid membranes, including their fluidity and thermotropic phase behavior. core.ac.ukresearchgate.net These effects have been characterized using methods like differential scanning calorimetry (DSC) and steady-state fluorescence anisotropy. core.ac.uk

Studies on dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylglycerol (DMPG) membranes show that this compound decreases the onset temperature of the main gel-to-liquid-crystalline phase transition. core.ac.ukresearchgate.netcapes.gov.br Even at low concentrations (2 mol%), it disrupts the cooperative packing of phospholipids. core.ac.uk At concentrations above 5 mol%, this compound becomes immiscible with these lipids in the fluid phase, and at concentrations exceeding 15 mol%, it can completely abolish the main phase transition. core.ac.ukresearchgate.net

In dielaidoylphosphatidylethanolamine (B15091960) (DEPE) vesicles, the incorporation of this compound induces the formation of the non-lamellar hexagonal HII phase at temperatures below the normal transition temperature, a finding consistent with NMR data. core.ac.ukresearchgate.net

Furthermore, fluorescence anisotropy measurements reveal a dual effect on membrane order in DMPC bilayers. Below the main phase transition temperature, this compound decreases the structural order (increases fluidity) of the phospholipid bilayer. core.ac.uk Conversely, above the transition temperature, it makes the fluid phase more ordered. core.ac.uk These profound changes in membrane structure, fluidity, and phase behavior compromise the functional integrity of the cell membrane. core.ac.ukresearchgate.net

Table 2: Effects of this compound on Phospholipid Model Membranes This table summarizes findings from DSC and fluorescence studies. core.ac.ukresearchgate.net

Model Membrane This compound Concentration Observed Effect on Phase Transition and Fluidity
DMPC / DMPG Low (e.g., 2 mol%) Decreases onset temperature of gel-to-liquid-crystalline transition; disrupts packing.
DMPC / DMPG > 5 mol% Becomes immiscible with lipids in the fluid phase.
DMPC / DMPG > 15 mol% Completely suppresses the main phase transition.
DEPE Increasing amounts Induces formation of the hexagonal HII phase at low temperatures.
DMPC General Decreases structural order below the transition temperature; increases order above it.

Analytical Methodologies for Quantitative Research of + Totarol

Advanced Spectroscopic Techniques for Research Quantification

Spectroscopic methods provide detailed information about the molecular structure and quantity of (+)-Totarol. These techniques are fundamental in purity assessments and metabolic studies.

Mass Spectrometry (MS) for Identification and Metabolite Profiling in Biological Matrices (non-human)

Mass spectrometry is an indispensable tool for the identification of this compound and the profiling of its metabolites in non-human biological matrices. nih.gov MS-based techniques offer high sensitivity and selectivity, allowing for the detection and structural elucidation of compounds even at low concentrations. nih.gov In a typical workflow, this compound and its metabolites are first ionized and then separated based on their mass-to-charge ratio (m/z). acs.org

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is particularly powerful for metabolite profiling. nih.govresearchgate.net This technique provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. Fragmentation analysis (MS/MS or MSⁿ) is then used to obtain structural information by breaking down the parent ions into smaller fragments, which provides clues about the molecule's structure. fmach.it

In non-human studies, such as those involving animal models or in vitro systems, MS can be used to track the metabolic fate of this compound. This involves identifying modifications to the parent molecule, such as hydroxylation, glucuronidation, or sulfation, which are common metabolic pathways. The identification of these metabolites is crucial for understanding the compound's biotransformation and clearance mechanisms within a biological system.

Chromatographic Assays for Research Sample Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures before its quantification. This separation step is critical for accurate analysis, especially in research samples derived from natural extracts or biological matrices.

High-Performance Liquid Chromatography (HPLC) for Quantification in Complex Research Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of this compound in complex research matrices like plant extracts and biological fluids. nih.gov HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). researchgate.net For this compound, a reverse-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net

Quantification is usually achieved using a UV detector, as the phenolic ring in this compound absorbs ultraviolet light. A calibration curve is constructed by running known concentrations of a pure this compound standard and plotting the peak area against the concentration. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The robustness of HPLC allows for its use in quality control and for the detailed analysis of phenolic compounds in complex mixtures. researchgate.net

Table 2: Example of HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 2.7 µm, 150 x 4.6 mmStationary phase for separation.
Mobile Phase Gradient of acetonitrile (B52724) and water with 0.1% formic acidElutes compounds from the column.
Flow Rate 1.0 mL/minControls the speed of the mobile phase.
Detection UV at a specific wavelength (e.g., 280 nm)Detects and quantifies the analyte.
Injection Volume 10 µLThe amount of sample introduced into the system.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis in Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile components, including this compound, in extracts. nih.gov In GC-MS, the sample is first vaporized and then separated based on the compounds' boiling points and interactions with the stationary phase in a capillary column. mdpi.com As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and detected. researchgate.netinnovareacademics.in

GC-MS is particularly well-suited for the analysis of this compound in essential oils and other plant extracts where it is a major constituent. researchgate.netinnovareacademics.in The retention time of this compound in the gas chromatogram provides an initial identification, which is then confirmed by its mass spectrum. The mass spectrum serves as a molecular fingerprint, and by comparing it to a library of known spectra (like the NIST library), a confident identification can be made. researchgate.net In some studies, headspace solid-phase microextraction (HS-SPME) is used as a sample preparation technique to extract volatile compounds before GC-MS analysis. researchgate.net

Research has utilized GC-MS to identify and quantify this compound in various plant extracts. For instance, a study on Kaempferia parishii rhizome extract identified this compound as the major constituent, accounting for 74.96% of the extract. researchgate.netinnovareacademics.in Similarly, GC-MS has been used to differentiate wood species by profiling their chemical constituents, including this compound in Podocarpus totara. mdpi.com

Bioanalytical Methods for Pre-Clinical Pharmacokinetic and Metabolic Fate Studies (non-human, non-clinical)

Bioanalytical methods are critical for evaluating the pharmacokinetic properties and metabolic fate of this compound in non-clinical, non-human research. nih.govinotiv.com These studies, often part of the early drug development process, investigate the absorption, distribution, metabolism, and elimination (ADME) of a compound. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is the predominant technique used in these studies due to its high sensitivity, specificity, and ability to analyze complex biological samples like plasma, urine, and tissue homogenates. fmach.it Fully validated LC-MS methods are essential for obtaining reliable data in pharmacokinetic studies. nih.gov These methods involve developing procedures for sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the biological matrix. nih.gov

In pre-clinical pharmacokinetic studies, animal models are administered this compound, and biological samples are collected at various time points. The concentration of this compound and its potential metabolites in these samples is then measured using the validated bioanalytical method. This data is used to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). nih.gov Understanding these parameters is vital for predicting the compound's behavior and for designing further pre-clinical efficacy and toxicology studies. nih.gov

Ecological and Biotechnological Research Perspectives on + Totarol

Role in Plant Defense Mechanisms and Chemical Ecology

(+)-Totarol is a naturally occurring phenolic diterpenoid that serves as a potent defense molecule for the plants that produce it. It is primarily isolated from trees in the Podocarpaceae and Cupressaceae families, most notably from the heartwood of the New Zealand native Podocarpus totara. The presence of this compound in the heartwood is a key factor in the tree's remarkable resistance to decay and rot, allowing it to live for centuries and its wood to remain intact long after the tree has fallen.

The ecological function of this compound is rooted in its powerful and broad-spectrum antimicrobial properties. In nature, it provides the host plant with a formidable chemical shield against a variety of microbial pathogens. This constitutive defense mechanism is highly effective against numerous Gram-positive bacteria and various fungi that cause wood decay. Research has demonstrated that gymnosperms producing totarol (B1681349) are inherently resistant to rotting. The compound's defensive role also extends to deterring insects.

The chemical ecology of this compound involves its direct toxic or inhibitory effects on invading organisms. Studies have shown that totarol can disrupt critical cellular processes in microbes. One proposed mechanism is the inhibition of the FtsZ protein, which is essential for bacterial cell division. Another is the disruption of the bacterial cell membrane's integrity.

Furthermore, research has highlighted this compound's selective antifungal activity. It can inhibit the growth of pathogenic fungi on the root surfaces of seedlings while not affecting beneficial fungal species. This selectivity is crucial for maintaining a healthy rhizosphere microbiome, demonstrating a sophisticated role in plant-environment interactions. Its efficacy against a range of plant pathogenic fungi underscores its potential for development as a natural, eco-friendly plant protection agent.

Table 1: Antifungal Activity of this compound Against Selected Plant Pathogenic Fungi

Fungal SpeciesCommon Disease CausedResearch FindingCitation(s)
Fusarium oxysporumFusarium wiltPotent antifungal activity observed.
Botrytis cinereaGray moldPotent antifungal activity observed.
Phytophthora nicotianaeBlack shankPotent antifungal activity observed.
Rhizoctonia solaniRice sheath blight, Damping-offExhibited antifungal activity, suggesting potential as a control agent.
Fusarium graminearumFusarium head blightShowed antifungal activity with a broad spectrum.

Sustainable Production Strategies via Plant Cell Culture and Metabolic Engineering (Hypothetical Research Area)

A hypothetical but scientifically plausible approach involves metabolic engineering and the use of heterologous production systems like microbial fermentations or plant cell cultures. The biosynthetic pathway for this compound in plants begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), which is produced via the methylerythritol phosphate (B84403) (MEP) pathway in plastids. GGPP is then cyclized to form intermediates like (-)-abietadiene, which is oxidized to ferruginol (B158077), a direct precursor to this compound.

Hypothetical Production Strategy:

Host Selection: A suitable heterologous host would be selected. Common choices for terpenoid production include the bacterium Escherichia coli or yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, which are well-characterized and amenable to genetic engineering. Alternatively, plant cell suspension cultures, such as those from Nicotiana tabacum (tobacco) or Arabidopsis thaliana, could be used, as they provide a cellular environment more similar to the native plant, which can be advantageous for expressing plant-derived enzymes like cytochrome P450s.

Pathway Reconstruction: The key biosynthetic genes responsible for converting GGPP to this compound would be isolated from a source plant like P. totara. This would include the genes encoding the specific terpene synthases and cytochrome P450 monooxygenases involved in the pathway. These genes would be introduced into the chosen host organism.

Metabolic Optimization: To maximize yield, the host's metabolism would be engineered. This could involve:

Upregulating Precursor Supply: Enhancing the endogenous MEP or mevalonic acid (MVA) pathways in the host to increase the pool of the GGPP precursor.

Downregulating Competing Pathways: Deleting or silencing genes that divert GGPP or other key intermediates into non-essential native pathways.

Enzyme Engineering: Modifying the biosynthetic enzymes themselves for improved stability, activity, or specificity within the heterologous host environment.

Process-Scale Production: The engineered microbial or plant cells would be cultivated in large

Advanced Research Directions and Future Outlook for + Totarol Studies

Integration with Systems Biology and Omics Approaches (e.g., Proteomics, Metabolomics)

The application of systems biology and "omics" technologies, such as proteomics and metabolomics, represents a promising frontier for understanding the complex biological effects of (+)-Totarol. These approaches allow for a holistic view of the molecular changes that occur within an organism, tissue, or cell upon exposure to the compound.

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, can provide a functional readout of the physiological state. In the context of this compound research, metabolomic studies have begun to shed light on its mechanism of action. For instance, research on Bacillus subtilis revealed that this compound treatment leads to a metabolic shutdown by repressing the major central metabolic dehydrogenases totarol.com. This finding provides a deeper understanding of its antibacterial properties beyond simple membrane disruption.

Proteomics, the large-scale study of proteins, can identify the protein targets of this compound and elucidate the signaling pathways it modulates. While specific proteomic studies on this compound are still emerging, this approach holds the potential to identify novel mechanisms of action for its various reported bioactivities, including its anti-inflammatory and neuroprotective effects. By identifying the proteins that are differentially expressed or post-translationally modified in the presence of this compound, researchers can construct a more complete picture of its cellular effects.

Future research integrating these omics disciplines will be crucial for a comprehensive understanding of this compound's bioactivity. By combining metabolomic and proteomic data, researchers can create detailed models of how this compound influences cellular networks, leading to the identification of new therapeutic targets and a more rational basis for the development of future applications.

Development of Advanced Delivery Systems for Pre-Clinical Models (e.g., Nanoformulations for enhanced bioavailability in research models)

A significant challenge in the preclinical development of hydrophobic compounds like this compound is their poor water solubility, which can limit bioavailability and therapeutic efficacy. To overcome this, researchers are exploring advanced delivery systems, particularly nanoformulations, to enhance the delivery of this compound in research models.

Nanoformulations, such as nanoparticles and nanoemulsions, can improve the solubility, stability, and absorption of therapeutic agents. One area of investigation has been the use of protein-based nanoparticles. For example, whey protein has been utilized as a carrier for this compound nanoparticles totarol.com. Studies have shown that ultrasound treatment can reduce the particle size of these whey protein-totarol nanoparticles, leading to improved physicochemical properties and enhanced antimicrobial activity against Staphylococcus aureus nih.govresearchgate.net. The smaller particle size and narrower distribution achieved through ultrasonication contribute to more effective bacterial inhibition nih.gov.

Another promising avenue is the use of biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoplatforms for drug delivery totarol.com. These PLGA-based systems can encapsulate this compound, providing sustained release and improved bioavailability at the target site totarol.com. Such nanoplatforms are particularly relevant for tackling biofilm-related infections, where sustained local delivery of an antimicrobial agent is crucial totarol.com.

Lipid-based nanoformulations, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), also offer a promising strategy for enhancing the bioavailability of lipophilic compounds like this compound nih.govnih.govresearchgate.netmdpi.comku.dk. These systems can improve the solubility and absorption of the encapsulated compound, potentially leading to greater therapeutic effects in preclinical models nih.govnih.govresearchgate.netmdpi.comku.dk.

The development of these advanced delivery systems is a critical step in translating the in vitro bioactivities of this compound to in vivo preclinical models. By improving its bioavailability and enabling targeted delivery, these nanoformulations pave the way for more rigorous evaluation of its therapeutic potential.

Exploration of Novel Synergistic Combinations with Other Bioactive Compounds in Research Settings

The investigation of synergistic interactions between this compound and other bioactive compounds is a burgeoning area of research with the potential to enhance its therapeutic efficacy and combat drug resistance. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.

In the context of its antibacterial activity, this compound has demonstrated synergistic effects with other natural products. A notable example is its combination with anacardic acid against Staphylococcus aureus nih.gov. This combination resulted in an eightfold increase in the bactericidal activity of this compound, significantly lowering its minimum bactericidal concentration (MBC) nih.gov.

Furthermore, research has explored the synergistic potential of this compound with conventional antibiotics. Studies have shown that it can enhance the effectiveness of certain antibiotics, suggesting its potential use in combination therapies to treat bacterial infections totarol.com. More recent investigations have focused on its activity against antibiotic-resistant strains. For instance, the combinatorial use of sublethal concentrations of this compound and vancomycin has shown antibacterial activity against vancomycin-resistant Enterococcus faecalis (VREF) in vitro researchgate.netnih.gov. This synergistic effect is particularly significant given the challenge of treating VREF infections researchgate.netnih.gov. In this context, this compound was also found to downregulate key virulence genes in VREF in a concentration-dependent manner nih.gov.

The following table summarizes key findings from studies on the synergistic combinations of this compound:

Combined CompoundTarget OrganismObserved Synergistic Effect
Anacardic AcidStaphylococcus aureusEightfold increase in bactericidal activity nih.gov
VancomycinVancomycin-Resistant Enterococcus faecalis (VREF)Enhanced antibacterial activity researchgate.netnih.gov

These findings highlight the potential of this compound as an adjuvant in antimicrobial therapy. Future research in this area will likely focus on identifying new synergistic partners, elucidating the mechanisms underlying these interactions, and evaluating their efficacy in preclinical models of infection.

Unexplored Biological Activities and Deepening Mechanistic Insights

While the antibacterial and antioxidant properties of this compound are well-documented, ongoing research continues to uncover new biological activities and provide deeper insights into its mechanisms of action.

Unexplored Biological Activities:

Antiviral Potential: Computational modeling studies have suggested that this compound may act as an anti-influenza A virus agent due to its high binding affinity to the active site of the influenza A virus polymerase protein totarol.com. This finding opens up a new avenue for research into the antiviral applications of this compound.

Neuroprotective Effects: Studies have indicated that this compound can protect neurons from damage caused by oxidative stress and inflammation totarol.com. Furthermore, in animal models, it has been shown to reduce the severity of brain ischemic stroke by activating the Akt protein and inducing the expression of the enzyme heme oxygenase-1 (HO-1) totarol.com. These findings suggest a potential role for this compound in the research of neurodegenerative disorders.

Antiparasitic Activity: Research has demonstrated that this compound and its derivatives exhibit antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria totarol.comnih.gov. Additionally, novel 1,2,3-triazole analogues of totarol (B1681349) have been synthesized and shown to have antileishmanial activity against Leishmania major and activity against Toxoplasma gondii tachyzoites in vitro nih.gov.

Larvicidal Properties: Extracts containing this compound have been found to have larvicidal activity against the mosquito species Culex pipiens, suggesting its potential as a natural insecticide totarol.com.

Deepening Mechanistic Insights:

Significant progress has been made in understanding the mechanisms underlying the known biological activities of this compound.

Antibacterial Mechanism: Beyond its ability to disrupt the bacterial cell membrane, research has revealed more specific molecular targets. This compound has been shown to inhibit the assembly of the FtsZ protein, a key component of the bacterial cell division machinery, leading to the inhibition of bacterial cytokinesis totarol.com. Furthermore, it has been found to inhibit the bacterial respiratory chain, specifically targeting the electron transport chain near coenzyme Q nih.gov.

Anti-inflammatory Mechanism: Studies have shown that this compound can modulate the inflammatory response by decreasing the secretion of pro-inflammatory cytokines, such as IL-6, and increasing the secretion of the anti-inflammatory cytokine IL-10 in human monocytic cells totarol.com.

The following table provides a summary of the explored and emerging biological activities of this compound and their corresponding mechanistic insights:

Biological ActivityMechanistic Insight/Finding
AntibacterialDisruption of cell membrane, inhibition of FtsZ assembly, inhibition of respiratory chain totarol.comnih.gov
AntioxidantScavenges reactive oxygen species (ROS) and inhibits lipid peroxidation totarol.com
Anti-inflammatoryModulates cytokine secretion (decreases IL-6, increases IL-10) totarol.com
Antiviral (potential)High binding affinity to influenza A virus polymerase protein totarol.com
NeuroprotectiveActivation of Akt and induction of HO-1 expression totarol.com
AntiparasiticActivity against Plasmodium falciparum, Leishmania major, and Toxoplasma gondii totarol.comnih.govnih.gov
LarvicidalDisruption of physiological functions in mosquito larvae totarol.com

Continued research in these areas is crucial for a complete understanding of the therapeutic potential of this compound and for the identification of new applications.

Methodological Advancements in this compound Research

Advances in analytical and synthetic methodologies are playing a pivotal role in accelerating research on this compound. These methodological improvements are enabling a more detailed characterization of its properties, a deeper understanding of its mechanisms of action, and the creation of novel derivatives with enhanced activities.

Advanced Analytical Techniques:

Spectroscopic Methods: Fluorescence spectroscopy has been instrumental in studying the interaction and location of this compound in model membranes researchgate.net. These studies have provided valuable information on its partitioning into lipid bilayers and its effects on membrane fluidity researchgate.net. High-resolution magic angle spinning (MAS) nuclear magnetic resonance (NMR) has also been employed to determine the precise location of this compound within phospholipid model membranes, offering insights into how it compromises membrane integrity researchgate.net.

Extraction and Purification: The development of supercritical CO2 extraction methods has provided an environmentally friendly and efficient way to obtain high-purity this compound from natural sources totarol.com. This technique avoids the use of harsh organic solvents, yielding a product suitable for a wide range of research and potential commercial applications totarol.com.

Innovations in Synthesis and Modification:

Total Synthesis: The total synthesis of this compound has been a subject of interest for organic chemists. The Corey-Seebach approach has been successfully utilized as a key step in the synthesis of totarol diterpenes mdpi.com. These synthetic routes not only provide a means to produce this compound in the laboratory but also open up possibilities for creating structurally diverse analogues.

Semisynthesis of Derivatives: A significant area of methodological advancement is the semisynthesis of novel this compound derivatives to explore structure-activity relationships and develop compounds with improved therapeutic properties. Researchers have successfully synthesized β-amino alcohol derivatives of this compound that exhibit enhanced antiplasmodial activity compared to the parent compound nih.gov. More recently, click chemistry has been employed to create a series of novel 1,2,3-triazole analogues of this compound with promising antileishmanial and antitoxoplasmosis activities nih.govresearchgate.net.

These methodological advancements are providing researchers with powerful tools to investigate this compound in greater detail. The continued development of new analytical techniques and synthetic strategies will undoubtedly lead to new discoveries and a more complete understanding of this remarkable natural product.

Q & A

Q. What are the primary mechanisms of (+)-Totarol’s antimicrobial activity against Gram-positive bacteria?

this compound disrupts bacterial cytokinesis by inhibiting FtsZ polymerization, a critical protein for cell division. At concentrations as low as 1.5 μM, it reduces Z-ring formation frequency in Bacillus subtilis, leading to filamentous cell growth and inhibited proliferation. Methodologically, fluorescence microscopy and SDS-PAGE assays are used to observe FtsZ assembly dynamics .

Q. How is this compound synthesized in the laboratory, and what are the critical steps?

A 11-step synthesis route from commercially available nitrile involves Wolff-Kishner reduction to finalize the totarane diterpene structure. Key intermediates include totarolone, and purity is validated via TLC and GC-MS comparison with authentic samples. Yield optimization focuses on solvent selection and reaction time .

Q. What purification methods ensure high-purity this compound for experimental use?

Column chromatography (e.g., silica gel) is standard, increasing purity from ~68% to >95%. Post-purification, TLC analysis confirms homogeneity, with colorimetric differences (e.g., lighter post-purification) serving as visual indicators. Storage at -20°C in solvent (e.g., DMSO) preserves stability .

Q. Which in vitro assays are most effective for evaluating this compound’s anti-influenza A virus (IAV) activity?

Plaque reduction assays in MDCK cells quantify viral inhibition. Time-of-addition experiments differentiate virucidal vs. prophylactic effects. Synergistic studies with oseltamivir use combination index (CI) calculations via the Chou-Talalay method .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported antimicrobial efficacy across studies?

Variability arises from differences in bacterial strains, solvent carriers (e.g., DMSO vs. aqueous formulations), and purity levels. Standardized MIC/MBC assays under consistent conditions (e.g., CLSI guidelines) and HPLC validation of compound integrity are critical for reproducibility .

Q. What experimental designs validate the synergistic effects of this compound with other antimicrobial agents?

Checkerboard assays or fractional inhibitory concentration (FIC) index calculations are used. For example, combining this compound with β-lactams enhances efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by targeting both cell division and wall synthesis .

Q. How should in vivo pharmacokinetic studies of this compound in cattle be structured to meet regulatory requirements?

Residue depletion studies in milk, meat, and organs are mandated. LC-MS/MS quantifies totarol levels post-treatment, with sampling at multiple timepoints (e.g., 0–30 days). The compound’s rapid clearance in cattle (t1/2 < 24 hrs) supports its safety profile .

Q. What structural modifications improve this compound’s bioavailability and therapeutic breadth?

Esterification of the hydroxyl group enhances solubility. For example, totarol acetate shows improved absorption in murine models. SAR studies prioritize C-12 and C-14 modifications for anti-IAV activity .

Q. Why does this compound’s regulatory approval face challenges despite its efficacy?

Regulatory agencies typically require >99% purity for single-compound drugs, but this compound is a synergistic mixture (~82% totarol + 63 related diterpenes). Residual marker quantification (e.g., totarol alone) and batch consistency are key hurdles .

Q. How does this compound’s impact on bacterial cytokinesis inform resistance mitigation strategies?

Unlike traditional antibiotics, this compound’s FtsZ inhibition reduces selective pressure for classic resistance mechanisms (e.g., efflux pumps). Longitudinal studies using serial passage assays monitor resistance development, revealing low propensity for mutations in ftsZ .

Methodological Tables

Table 1. Key In Vitro Assays for this compound

Assay TypeProtocol DetailsReference
FtsZ PolymerizationFluorescence quenching with GTPase measurement
Anti-IAV ActivityPlaque reduction in MDCK cells
Synergy TestingCheckerboard FIC index ≤0.5

Table 2. Synthesis and Purification Metrics

ParameterPre-PurificationPost-Purification
Purity68%>95%
Yield (11-step)15–20%
Storage Stability-80°C, 1 year-20°C, 3 years

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